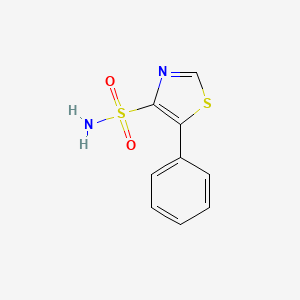

5-Phenyl-1,3-thiazole-4-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,3-thiazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S2/c10-15(12,13)9-8(14-6-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCIPENUMRZABT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CS2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Phenyl 1,3 Thiazole 4 Sulfonamide

Strategies for the Synthesis of 5-Phenyl-1,3-thiazole-4-sulfonyl Chloride Precursors

The key intermediate for the synthesis of 5-phenyl-1,3-thiazole-4-sulfonamides is the corresponding sulfonyl chloride. Its preparation involves the formation of the thiazole (B1198619) ring followed by the introduction of the sulfonyl chloride group.

The formation of the 5-phenyl-1,3-thiazole core is a critical step, often achieved through cyclization reactions. A prominent method involves the cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate. researchgate.netdntb.gov.uabohrium.com This starting material is treated with Lawesson's reagent, which facilitates the thionation and subsequent cyclization to form the thiazole ring. researchgate.netdntb.gov.uabohrium.com This reaction ultimately yields benzyl (B1604629) 5-phenyl-1,3-thiazol-4-yl sulfide (B99878) after decarboxylation. researchgate.net

Alternative strategies for synthesizing substituted thiazoles have also been developed. One such metal-free method utilizes readily available N-substituted α-amino acids. acs.orgacs.org The process involves the activation of the carboxylic acid with thionyl chloride, which then undergoes an intramolecular cyclization to form the thiazole ring. acs.orgacs.org This approach is noted for its mild conditions and broad applicability to a range of substituted thiazoles. acs.orgacs.org Other methods include the reaction of thiourea (B124793) with 2-bromo-2-phenylacetonitrile to yield 5-phenylthiazole-2,4-diamine. tandfonline.com

Once the thiazole sulfide precursor, such as benzyl 5-phenyl-1,3-thiazol-4-yl sulfide, is obtained, the next crucial step is the introduction of the sulfonyl chloride group. This is typically accomplished through oxidative chlorination. researchgate.netdntb.gov.uabohrium.comnanobioletters.com The process involves treating the sulfide intermediate with a chlorinating agent under oxidative conditions. For instance, passing chlorine gas through a solution of the sulfide in a suitable solvent like acetic acid leads to the formation of 5-phenyl-1,3-thiazole-4-sulfonyl chloride. researchgate.net

Reagents such as trichloroisocyanuric acid (TCCA) and N-chlorosuccinimide (NCS) have been identified as mild and efficient reagents for the direct oxidative conversion of various sulfur compounds, including thiols and disulfides, into their corresponding arenesulfonyl chlorides. researchgate.net These methods are generally high-yielding and represent a practical approach for synthesizing sulfonyl chlorides. researchgate.net

Approaches for the Introduction of the Sulfonamide Moiety

With the 5-phenyl-1,3-thiazole-4-sulfonyl chloride precursor in hand, the sulfonamide functional group is introduced.

The most common and classic method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. thieme-connect.comresearchgate.netrsc.org This reaction is a nucleophilic substitution at the sulfur center, where the amine acts as the nucleophile, displacing the chloride, which is a good leaving group. fiveable.me The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net

For the synthesis of the parent 5-phenyl-1,3-thiazole-4-sulfonamide, the sulfonyl chloride intermediate is reacted with aqueous ammonia (B1221849) at room temperature. researchgate.net This straightforward amination provides the desired unsubstituted sulfonamide. researchgate.net This method is highly versatile and can be used with a wide array of amines to generate a diverse library of sulfonamide derivatives. researchgate.netnih.gov The reactivity of sulfonyl chlorides is attributed to the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom highly electrophilic. fiveable.me

Derivatization Strategies for 5-Phenyl-1,3-thiazole-4-sulfonamide Analogues

The structural framework of 5-phenyl-1,3-thiazole-4-sulfonamide allows for extensive chemical modification to produce a wide range of analogues.

The primary sulfonamide group of 5-phenyl-1,3-thiazole-4-sulfonamide serves as a key handle for derivatization. By reacting the precursor, 5-phenyl-1,3-thiazole-4-sulfonyl chloride, with various primary and secondary amines, a diverse set of N-substituted sulfonamide analogues can be synthesized. researchgate.netresearchgate.net This "tail approach" allows for systematic modification of the sulfonamide moiety to explore structure-activity relationships. nih.govsemanticscholar.org

Researchers have synthesized a series of derivatives by reacting the sulfonyl chloride with different cyclic amines, including various substituted piperidines, morpholine (B109124), and piperazines. researchgate.netresearchgate.net For example, reactions with 4-methylpiperidine, 2,6-dimethylmorpholine, and various N-arylpiperazines have been successfully carried out to produce the corresponding sulfonamide analogues. researchgate.netresearchgate.net This strategy has led to the creation of libraries of compounds for biological screening. excli.de

Data Tables

Table 1: Synthesis of 5-Phenyl-1,3-thiazole-4-sulfonamide Precursors and Analogues This table is interactive. Click on the headers to sort the data.

| Compound Name | Starting Material(s) | Key Reaction Type | Reference |

|---|---|---|---|

| Benzyl 5-phenyl-1,3-thiazol-4-yl sulfide | Ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate, Lawesson's reagent | Cyclization/Thionation | researchgate.net |

| 5-Phenyl-1,3-thiazole-4-sulfonyl chloride | Benzyl 5-phenyl-1,3-thiazol-4-yl sulfide, Chlorine | Oxidative Chlorination | researchgate.netnanobioletters.com |

| 5-Phenyl-1,3-thiazole-4-sulfonamide | 5-Phenyl-1,3-thiazole-4-sulfonyl chloride, Aqueous Ammonia | Nucleophilic Substitution | researchgate.net |

| 4-Methyl-1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine | 5-Phenyl-1,3-thiazole-4-sulfonyl chloride, 4-Methylpiperidine | Nucleophilic Substitution | researchgate.netresearchgate.net |

| 4-[(5-Phenyl-1,3-thiazol-4-yl)sulfonyl]morpholine | 5-Phenyl-1,3-thiazole-4-sulfonyl chloride, Morpholine | Nucleophilic Substitution | researchgate.net |

| 1-(4-Methoxyphenyl)-4-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperazine | 5-Phenyl-1,3-thiazole-4-sulfonyl chloride, 1-(4-Methoxyphenyl)piperazine | Nucleophilic Substitution | researchgate.net |

Substituent Effects on the Phenyl Ring

For instance, research into 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids, which share a related thiazole core, demonstrated that different aromatic substituents have varied effects. While compounds with furan (B31954) and bromothiophene substituents showed notable antibacterial activity, those with nitro, fluoro, or chloro groups on the phenyl ring did not exhibit any inhibitory effect. mdpi.com This highlights the sensitivity of the molecule's activity to the electronic and steric nature of the phenyl ring substituent.

Similarly, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides, where a chloro-substituted phenyl group is attached to a different but related five-membered heterocycle, showed that these derivatives possess antiviral activity. nih.gov The presence of the 4-chlorophenyl group is a key feature of these active compounds. nih.gov

These findings collectively suggest that the electronic properties of the phenyl ring are a key determinant of the biological profile of phenyl-thiazole sulfonamides and related structures.

Heterocyclic Ring Incorporations and Hybridization (e.g., Thiadiazole, Pyrazole)

A prominent strategy in medicinal chemistry involves molecular hybridization, where two or more pharmacophores are combined into a single molecule to create hybrid compounds with potentially enhanced or novel biological activities. researchgate.net The 5-phenyl-1,3-thiazole-4-sulfonamide scaffold has been extensively used as a platform for such hybridization, frequently incorporating other five-membered heterocyclic rings like thiadiazole and pyrazole (B372694). rsc.orgjneonatalsurg.com

The rationale for this approach is that combining different heterocyclic systems can lead to compounds that interact with multiple biological targets or enhance binding affinity to a single target. researchgate.netrsc.org Thiazole, pyrazole, and thiadiazole moieties are all known to be present in various biologically active compounds. bohrium.comijcce.ac.ir

Thiazole-Thiadiazole Hybrids: Researchers have synthesized novel 2,4,5- and 2,3,4-trisubstituted thiazole hybrids featuring a 1,3,4-thiadiazolylbenzenesulfonamide moiety. rsc.org This was achieved by reacting a key thiadiazolylthiosemicarbazone intermediate with α-haloketones or esters to afford the desired thiazole-thiadiazole conjugates. rsc.org The sulfonamide group in these hybrids often acts as a zinc-binding group in metalloenzymes, a key interaction for certain biological activities. rsc.org

Thiazole-Pyrazole Hybrids: The fusion of thiazole and pyrazole rings has also been a fruitful area of research. jneonatalsurg.combohrium.com For example, a series of pyrazole-thiazole derivatives was synthesized by condensing a precursor, 2-(4-formylphenoxy)-N-(3-methyl-1H-pyrazol-5-yl)acetamide, with thiosemicarbazide (B42300) and subsequently with α-halogenated carbonyl reagents. bohrium.com In other work, multicomponent reactions have been developed to synthesize complex molecules containing both pyrazole and thiazole rings in a single step. ijcce.ac.ir These hybrid molecules are often investigated for a wide range of biological activities, including anticancer and antimicrobial effects. jneonatalsurg.comijcce.ac.ir

The table below summarizes examples of heterocyclic hybridization involving thiazole and other rings.

| Hybrid Type | Synthetic Precursors | Resulting Hybrid Structure | Reference |

| Thiazole-Thiadiazole | 1,3,4-Thiadiazolylthiosemicarbazone, α-haloketones | 2,4,5-Trisubstituted thiazole-1,3,4-thiadiazole conjugates | rsc.org |

| Pyrazole-Thiazole | 2-(4-Formylphenoxy)-N-(3-methyl-1H-pyrazol-5-yl)acetamide, Thiosemicarbazide, α-halogenated carbonyls | Pyrazole-integrated thiazole derivatives | bohrium.com |

| Pyrazole-Thiazole | Substituted pyrazole-4-carbaldehyde, Thiosemicarbazide, Bromo-acetyl ester | Thiazole derivatives linked to a pyrazole ring | ijcce.ac.ir |

| Thiazole-Thiadiazole-Pyrazole | Pyrazolyl-thiadiazole carboxamides | N,N'-bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3,4-dicarboxamides | nih.gov |

These examples demonstrate the modularity and versatility of incorporating different heterocyclic systems to create novel chemical entities based on the thiazole sulfonamide framework.

"Click-Tail" Chemistry in the Design of Novel Analogues

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being a prime example. nih.govacs.org This methodology, often combined with a "tail approach," has become a powerful tool in drug design for creating libraries of novel compounds. mdpi.com The tail approach involves attaching various molecular fragments (tails) to a core scaffold (like a sulfonamide) to modulate its properties and explore structure-activity relationships. mdpi.com

In the context of sulfonamide derivatives, the sulfonamide group often serves as a crucial "zinc-binding group," while the "tail" is modified to enhance selectivity and affinity for specific enzyme isoforms. nih.govmdpi.com The triazole ring, formed via the click reaction, acts as a stable and versatile linker between the core and the tail. nih.gov

Several studies have applied this strategy to synthesize benzenesulfonamide (B165840) derivatives. For instance, a series of 1,2,3-triazol-1-ylbenzenesulfonamide derivatives were synthesized using Cu(I)-mediated click chemistry between an azide-containing benzenesulfonamide pharmacophore and various aryl acetylenes. nih.gov This approach has also been used to create homologous series of 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides and their tetrafluorinated analogues. acs.org

While these examples focus on benzenesulfonamides, the principles are directly applicable to the design of novel 5-phenyl-1,3-thiazole-4-sulfonamide analogues. The strategy would involve:

Synthesizing an azide- or alkyne-functionalized 5-phenyl-1,3-thiazole-4-sulfonamide core.

Reacting this core with a variety of complementary "tails" (alkynes or azides, respectively) using a click reaction.

Site-Selective Cyclization Reactions in Thiazole Derivative Synthesis

The synthesis of the thiazole ring itself is a critical step in preparing 5-phenyl-1,3-thiazole-4-sulfonamide and its derivatives. The Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide, is a classic and widely used method. mdpi.com However, modern synthetic chemistry has focused on developing more advanced, site-selective cyclization reactions to control the substitution pattern of the resulting thiazole ring with high precision. rsc.orgacs.org

Site-selective (or regioselective) cyclization is crucial when the precursors have multiple reactive sites, as it dictates which atoms form the final heterocyclic ring, thus determining the final structure and properties of the product.

One study reports a metal-free, one-pot synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids. acs.orgacs.org The reaction proceeds through a proposed mechanism involving the activation of a carboxylic acid, followed by a series of steps including cyclization to form a 3-thiazoline S-oxide intermediate, which then leads to the final thiazole product. acs.orgacs.org The choice of reagents and reaction conditions directs the cyclization to occur in a specific manner, ensuring the desired 2,5-substitution pattern. acs.org

Another example involves the regioselective cyclization of 4-substituted-1,3,4-thiadiazolylthiosemicarbazones with phenacyl bromide to produce trisubstituted thiazole-thiadiazole hybrids. rsc.org The study of the site selectivity of this cyclization is essential to confirm the structure of the resulting isomer. rsc.org

Furthermore, chemo- and stereoselective cyclization reactions have been developed. For example, thioamides can react chemoselectively with compounds containing both double and triple bonds, such as pent-1-en-4-yn-3-ol derivatives, in the presence of a catalyst. nih.gov The reaction proceeds via a regioselective 5-exo dig cyclization onto the alkyne, leaving the alkene intact and leading to highly functionalized thiazoles. nih.gov

The development of these sophisticated cyclization methodologies provides chemists with powerful tools to construct complex thiazole derivatives with precise control over their molecular architecture, which is fundamental for creating novel compounds based on the 5-phenyl-1,3-thiazole-4-sulfonamide scaffold. bohrium.comtandfonline.com

Advanced Spectroscopic and Analytical Characterization Methodologies in 5 Phenyl 1,3 Thiazole 4 Sulfonamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively, within the 5-Phenyl-1,3-thiazole-4-sulfonamide molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 5-Phenyl-1,3-thiazole-4-sulfonamide and its derivatives, the aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, generally between δ 7.48 and 7.59 ppm. nanobioletters.com The proton on the C2 of the thiazole (B1198619) ring is characteristically observed as a singlet in a further downfield region. researchgate.net The protons of the sulfonamide group (SO₂NH₂) are also notable, often appearing as a broad singlet that is exchangeable with D₂O. For instance, in some 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives, the sulfonamide proton signal appears around δ 10–11 ppm. mdpi.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic (Phenyl) | 7.48-7.59 | m | nanobioletters.com |

| C2-H (Thiazole) | Downfield singlet | s | researchgate.net |

| SO₂NH₂ | ~10-11 | br s | mdpi.com |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment. For 5-Phenyl-1,3-thiazole-4-sulfonamide derivatives, the quaternary carbon C4 of the thiazole ring resonates in the range of δ 143.6–150.1 ppm. researchgate.net The carbons of the phenyl group and the thiazole ring will also show characteristic signals in the aromatic region of the spectrum. For example, in a related series of compounds, the carbon of the C=N group in a thiadiazole ring appeared at δ 174.2 ppm. mdpi.com

| Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C4 (Thiazole) | 143.6–150.1 | researchgate.net |

| Aromatic (Phenyl & Thiazole) | Varies | researchgate.netmdpi.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Phenyl-1,3-thiazole-4-sulfonamide and its derivatives displays characteristic absorption bands corresponding to the vibrations of specific bonds.

The sulfonamide group (SO₂) exhibits two strong, characteristic stretching vibrations. These bands are typically observed in the regions of 1332–1382 cm⁻¹ (asymmetric stretching) and 1143–1193 cm⁻¹ (symmetric stretching). researchgate.netscispace.com The presence of the aromatic phenyl ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. mdpi.comscispace.com The C=N stretching vibration of the thiazole ring is also expected in the fingerprint region, often around 1600–1550 cm⁻¹. mdpi.com

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| SO₂ (Sulfonamide) | Asymmetric Stretch | 1332–1382 | researchgate.netscispace.com |

| Symmetric Stretch | 1143–1193 | researchgate.netscispace.com | |

| Aromatic C-H | Stretch | >3000 | mdpi.comscispace.com |

| Aromatic C=C | Stretch | 1600–1450 | mdpi.comscispace.com |

| Thiazole C=N | Stretch | 1600–1550 | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.

For 5-Phenyl-1,3-thiazole-4-sulfonamide, the mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. nanobioletters.comscispace.com The fragmentation of sulfonamides under mass spectrometric conditions can be complex and may involve rearrangements. nih.gov Common fragmentation pathways for sulfonamides include the loss of the SO₂ group or cleavage of the sulfonamide bond. nih.govnih.gov Analysis of these fragmentation patterns can help to confirm the structure of the parent molecule.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is used to determine the empirical formula of the synthesized 5-Phenyl-1,3-thiazole-4-sulfonamide. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula to confirm its elemental composition. researchgate.netmdpi.com For a series of 5-phenyl-1,3-thiazole-4-sulfonamide derivatives, the calculated and found percentages of C, H, N, and S were in close agreement, validating their structures. nanobioletters.comresearchgate.net

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| C | 53.97 | 53.90 | nanobioletters.com |

| H | 3.83 | 3.97 | nanobioletters.com |

| N | 14.52 | 14.67 | nanobioletters.com |

| S | 11.08 | 11.35 | nanobioletters.com |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of the synthesized 5-Phenyl-1,3-thiazole-4-sulfonamide and for separating it from any impurities or byproducts. In HPLC, the compound is passed through a column with a stationary phase, and its retention time is measured. A pure compound will typically show a single, sharp peak in the chromatogram. The purity of synthesized sulfonamide derivatives has been confirmed using HPLC, with some studies reporting purities greater than 95% and even up to 99.5%. tandfonline.comresearchgate.net

Computational and Theoretical Investigations of 5 Phenyl 1,3 Thiazole 4 Sulfonamide and Its Analogues

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Carbonic Anhydrase Isozymes (hCA I, II, IV, IX, VA, VB, XII)

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.govnih.gov Several isoforms of human carbonic anhydrase (hCA) are well-established therapeutic targets. nih.gov Notably, hCA IX and hCA XII are overexpressed in many solid tumors, making them attractive targets for anticancer drug design. nih.govmdpi.commdpi.com

Molecular docking studies have explored the interaction of 5-phenyl-1,3-thiazole-4-sulfonamide analogues with various hCA isozymes. For instance, novel thiazole-sulfanilamide derivatives showed strong interactions at the active site of carbonic anhydrase IX. nih.gov The sulfonamide group is crucial for these interactions, while the thiazole (B1198619) ring enhances the compound's flexibility and binding affinity. nih.gov

In a study of SLC-0111 analogues, where the 4-fluorophenyl tail was replaced with thiazole and thiadiazole moieties, the resulting primary sulfonamide derivatives inhibited hCA I, II, IX, and XII to varying degrees. sci-hub.se Specifically, phenyl and 4-chlorophenyl thiadiazole derivatives demonstrated potent, single-digit nanomolar inhibition of hCA IX, being more effective than both SLC-0111 and the standard drug Acetazolamide. sci-hub.se Docking studies of one of the most potent compounds, 12d, within the hCA IX active site were performed to rationalize its high inhibitory activity. sci-hub.se

Another study synthesized saccharide-modified thiadiazole sulfonamide derivatives, which displayed excellent inhibitory activity against hCA II, IX, and XII. mdpi.com These compounds were also found to increase the pH of the tumor cell microenvironment, highlighting their potential as CA IX inhibitors. mdpi.com Similarly, coumarin-based sulfonamides have been investigated as inhibitors of hCA I, II, IX, and XII, with some derivatives showing promising activity against the tumor-associated isoforms hCA IX and XII. mdpi.comtandfonline.com

The table below summarizes the inhibitory activities (Ki) of selected 5-phenyl-1,3-thiazole-4-sulfonamide analogues against various hCA isozymes.

Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA, and its inhibition can halt cell proliferation. This makes it a key target for anticancer and antimicrobial therapies.

Molecular docking studies have been conducted to evaluate the potential of 5-phenyl-1,3-thiazole-4-sulfonamide analogues as DHFR inhibitors. In one such study, a new series of thiazole derivatives based on 2,7-dichlorofluorene (B131596) were synthesized and evaluated. arabjchem.org Docking simulations suggested that these compounds bind to the active site of DHFR. arabjchem.org

Another investigation focused on 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives, which were also docked into the DHFR active site to predict their binding affinity and interactions. nih.gov Similarly, a study on 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives showed that the most potent compound had a total binding energy of -1.6 E (Kcal/mol) with the DHFR binding site. nih.gov

A 1,3,4-thiadiazole (B1197879) derivative, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, was found to form a strong complex with DHFR, with a ∆G value of -9.0 kcal/mol. mdpi.comscispace.com This interaction was stabilized by three intermolecular hydrogen bonds with the amino acids Asp 21, Ser 59, and Tyr 22. mdpi.comscispace.com

The table below presents the binding energies of selected thiazole and thiadiazole derivatives with DHFR.

Cyclin-Dependent Kinases (CDK-2, CDK-8)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Therefore, CDK inhibitors are a promising class of anticancer agents.

Molecular docking studies have been employed to design and evaluate thiazole-based compounds as CDK inhibitors. In one study, new thiazole-linked phenylsulfone moieties were designed as CDK-2 inhibitors. researchgate.net The docking results showed high affinity and docking scores ranging from -9.1 to -10.3 kcal/mol, which were better than the reference compound Roniciclib (-8.6 kcal/mol). researchgate.net

Another study focused on novel coumarin/thiazole congeners as potential CDK2 inhibitors. bohrium.com Molecular docking simulations revealed that most interactions occurred in the ATP-binding site, and the most potent derivatives exhibited better binding energy to CDK2. bohrium.com Molecular dynamics simulations further confirmed the stability and binding affinity of the most promising compounds. bohrium.com

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK)

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in cell growth and proliferation. Overexpression or mutation of EGFR can lead to uncontrolled cell division and is implicated in various cancers.

Molecular docking has been instrumental in the design and evaluation of 5-phenyl-1,3-thiazole-4-sulfonamide analogues as EGFR TK inhibitors. For instance, new benzothiazole (B30560) and pyrimido[2,1-b]benzothiazole derivatives were designed to target the EGFR tyrosine kinase domain. nih.gov Docking studies revealed that hydrophobic interactions and hydrogen bonds with key residues like Phe-832 and Glu-738 are important for binding affinity. nih.gov

In another study, novel sulfonamide-derivatives were designed and docked against the EGFR T790M/L858R mutant, which is associated with drug resistance. scirp.org The results indicated that some of the designed compounds had higher docking scores than the reference ligand, suggesting their potential to overcome resistance. scirp.org

A series of azolylhydrazonothiazoles were also synthesized and docked into the EGFR TK binding site. The docking results, with binding energies compared to a reference ligand, helped to predict the binding affinity of these novel compounds. acs.org

The table below shows the docking scores and binding energies of selected compounds with EGFR TK.

HIV Protease

HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus (HIV), making it a critical target for antiretroviral therapy.

Molecular docking studies have been used to predict the inhibitory effects of thiazole Schiff's bases on HIV-1 protease. tsijournals.com These studies showed that some of the designed ligands packed well into the active site of the protein, similar to the standard inhibitor Teliunavir. tsijournals.com This structure-based approach aids in the discovery of new lead structures for the rational design of HIV-1 protease inhibitors. tsijournals.com

Nicotinic Acetylcholine (B1216132) Ion Gated Receptors

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. mdpi.complos.org They are implicated in various neurological disorders and are important drug targets. mdpi.complos.org

Computational studies of novel benzothiazole coupled sulfonamide derivatives have been performed to evaluate their anticonvulsant activity, with the nicotinic acetylcholine ion gated receptors as the target. researchgate.netbrieflands.com Molecular docking revealed that the most potent compound showed three hydrogen bond interactions with the receptor. Interestingly, another compound displayed five hydrogen bond interactions and excellent binding affinity but was found to be neurotoxic. brieflands.com This highlights the importance of combining computational analysis with experimental validation.

Tubulin

Tubulin, a key component of the cellular cytoskeleton, is a well-established target for anticancer drugs. Computational studies have explored the interaction of thiazole-sulfonamide derivatives with tubulin, primarily focusing on the colchicine (B1669291) binding site, a known pocket for mitotic inhibitors.

Molecular docking studies on a novel thiazole-sulfonamide hybrid revealed its potential as a tubulin polymerization inhibitor. frontiersin.orgresearchgate.net The analysis showed that the compound fits within the colchicine binding site, forming several key interactions. frontiersin.org The trimethoxy phenyl moiety, a common feature in many colchicine site inhibitors, was observed to form a hydrogen bond with Cys241. rsc.org Additionally, the sulfonamide group at the para position of the phenyl ring was found to form new hydrogen bonds with Ser178, Asn101, and Lys254. frontiersin.org These interactions, along with hydrophobic contacts with residues like Ala250 and Leu255, are believed to stabilize the ligand-tubulin complex and contribute to the inhibition of microtubule assembly. frontiersin.orgrsc.org

Further investigations into other 2,4-disubstituted thiazole derivatives have reinforced these findings. Docking studies of potent compounds confirmed their binding at the colchicine site, with IC50 values for tubulin polymerization inhibition as low as 2.00 ± 0.12 μM, surpassing that of the reference drug combretastatin (B1194345) A-4. acs.org The ability of these compounds to arrest the cell cycle at the G2/M phase is attributed to this disruption of tubulin dynamics. rsc.orgresearchgate.net

Table 1: Key Amino Acid Interactions of Thiazole-Sulfonamide Analogues in the Colchicine Binding Site of Tubulin

| Interacting Residue | Type of Interaction | Reference |

| Cys241 | Hydrogen Bond, Hydrophobic | rsc.org |

| Asn101 | Hydrogen Bond | frontiersin.org |

| Ser178 | Hydrogen Bond | frontiersin.org |

| Lys254 | Hydrogen Bond | frontiersin.org |

| Val238 | Hydrogen Bond | frontiersin.org |

| Ala250 | Hydrophobic | rsc.org |

| Leu255 | Hydrophobic | rsc.org |

Trichomonas vaginalis Ferredoxin

Trichomonas vaginalis, a protozoan parasite, is responsible for the sexually transmitted infection trichomoniasis. The emergence of drug-resistant strains necessitates the search for new therapeutic agents. Trichomonas vaginalis ferredoxin (TvFn), a key protein in the parasite's metabolism, has been identified as a promising drug target. scielo.org.mxresearchgate.net

Molecular docking studies have been performed on a series of phenylthiazolylbenzene sulfonamides to evaluate their potential as anti-trichomonal agents targeting TvFn. scielo.org.mxresearchgate.netjmcs.org.mx The results from these computational analyses revealed that the most active compounds, particularly those containing a nitro group, orient themselves strategically within the protein's active site. scielo.org.mxresearchgate.net Specifically, the nitro group of the active derivatives was found to be directed toward the [2Fe-2S] cluster of the ferredoxin. scielo.org.mxresearchgate.netresearchgate.net This orientation is significant because the [2Fe-2S] cluster is responsible for generating highly reactive oxygen species (ROS), and the interaction is believed to be crucial for the trichomonicidal activity of these compounds. scielo.org.mxresearchgate.net This computational insight highlights that the presence and positioning of a nitro group are essential features for the antitrichomonal effect of the synthesized phenylthiazolylbenzene sulfonamides. scielo.org.mxresearchgate.net

Density Functional Theory (DFT) Studies for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govresearchgate.net For thiazole-sulfonamide derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G+(d,p), have provided significant insights. nih.govnih.gov

These theoretical studies are employed to calculate various electronic and thermodynamic properties. researchgate.net A key area of focus is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity and stability. nih.govd-nb.info A smaller energy gap generally implies higher chemical reactivity. nih.gov For some thiazole-sulfonamide derivatives designed as potential anticancer agents, DFT results have supported their electronic suitability for biological activity. frontiersin.orgresearchgate.net

Furthermore, DFT is used to simulate spectroscopic properties. Theoretical FT-IR, UV-Vis, and NMR spectra are calculated and compared with experimental data to confirm the molecular structure of the synthesized compounds. nih.govresearchgate.net For instance, the calculated vibrational frequencies for C-O and S-N bonds in a sulfonamide Schiff base were found to be consistent with the experimental FT-IR spectrum, with only slight shifts attributed to the calculations being performed in the gas phase versus the solid phase for experiments. nih.gov This correlation between theoretical and experimental data validates the computational models and confirms the structures of the synthesized molecules. nih.govresearchgate.net

Table 2: Representative Frontier Orbital Energies from DFT Studies of Thiazole Derivatives

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Salicylaldehyde-based material (1) | -5.923 | -2.001 | 3.922 | acs.org |

| Salicylaldehyde-based material (2) | -6.012 | -2.189 | 3.823 | acs.org |

| Salicylaldehyde-based material (3) | -5.978 | -2.023 | 3.955 | acs.org |

| Salicylaldehyde-based material (4) | -6.001 | -2.287 | 3.714 | acs.org |

| 5-phenyl-1,3,4-oxadiazole-2-thiol derivative | -6.12 | -2.59 | 3.53 | researchgate.net |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In silico ADMET prediction is a critical step in the early phases of drug discovery, allowing for the computational assessment of a compound's pharmacokinetic and toxicological properties. nih.govnih.gov This approach helps to identify candidates with favorable drug-like characteristics and flag potential liabilities, reducing late-stage attrition. nih.gov For thiazole-sulfonamide derivatives, various ADMET properties have been evaluated using platforms like SwissADME. frontiersin.org

Studies on novel thiazole-sulfonamide hybrids have shown that they possess favorable drug-likeness profiles, satisfying criteria such as Lipinski's rule of five. frontiersin.orgresearchgate.net For example, one such hybrid had a molecular weight of 340.44 g/mol and four rotatable bonds, both within the acceptable range for oral bioavailability. frontiersin.org Predictions for other thiazole sulfonamides have indicated high gastrointestinal (GI) absorption and acceptable solubility, which are crucial for oral drug administration. researchgate.net

In terms of safety and toxicity, in silico models have predicted low mutagenic risk for some of these compounds. researchgate.net For neuroprotective thiazole sulfonamides, pharmacokinetic analysis suggested they could be distributed into the central nervous system (CNS) with only slight toxicity, making them promising candidates for neurological disorders. nih.gov These computational predictions provide a valuable initial assessment, suggesting that thiazole-sulfonamides can be designed to have favorable ADMET profiles, supporting their potential as orally bioavailable and relatively non-toxic drug candidates. nih.govscientificelectronicarchives.org

Table 3: Predicted ADMET Properties for a Thiazole-Sulfonamide Hybrid (Compound 7)

| Property | Predicted Value/Status | Significance | Reference |

| Molecular Weight | 340.44 g/mol | Satisfies Lipinski's Rule (<500) | frontiersin.org |

| Rotatable Bonds | 4 | Good molecular flexibility (<10) | frontiersin.org |

| GI Absorption | High | Favorable for oral administration | researchgate.net |

| Blood-Brain Barrier Permeant | No | Indicates lower potential for CNS side effects | frontiersin.org |

| Lipinski's Rule Violations | 0 | High probability of being an oral drug | frontiersin.org |

| Mutagenic Risk | Low | Favorable safety profile | researchgate.net |

Computational Analysis of Binding Affinities and Ligand-Receptor Interactions

Computational analysis of binding affinities and ligand-receptor interactions is fundamental to understanding how a drug molecule interacts with its biological target. brieflands.comacs.org Techniques like molecular docking and molecular dynamics (MD) simulations are widely used to predict the binding modes, affinities, and stability of ligand-receptor complexes. researchgate.netmdpi.com

For thiazole-sulfonamide derivatives, these computational methods have been applied to a variety of protein targets. Molecular docking studies predict the binding energy or score, which gives an estimate of the binding affinity. d-nb.info For instance, docking of novel thiazole derivatives into the active site of carbonic anhydrase II has been used to predict their mechanism of action. Similarly, studies on benzothiazole-coupled sulfonamides as anticonvulsant agents identified key hydrogen bond interactions with nicotinic acetylcholine ion-gated receptors. brieflands.com One potent compound formed three hydrogen bonds, while another, which proved neurotoxic, formed five, indicating that binding affinity alone does not always correlate with therapeutic success. brieflands.com

The analysis of ligand-receptor interactions reveals the specific forces that hold the complex together. researchgate.net These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. researchgate.netmdpi.com In studies of thiazole sulfonamides as neuroprotective agents, docking revealed conventional hydrogen bonds with residues like ASN226 and LYS3, and hydrophobic π-alkyl interactions with ILE223 and ARG446 within the target enzyme. nih.gov Structure-activity relationship (SAR) analyses often complement these findings, identifying which chemical groups on the ligand, such as the sulfonamide group or alkyl chain length, are critical for potent activity. researchgate.net These computational insights are invaluable for the structure-based design and optimization of new, more effective 5-Phenyl-1,3-thiazole-4-sulfonamide analogues. acs.org

Biological Activity and Mechanistic Insights of 5 Phenyl 1,3 Thiazole 4 Sulfonamide Derivatives

Antineoplastic / Anticancer / Antitumor Activity

Derivatives of 5-phenyl-1,3-thiazole-4-sulfonamide have shown promising antitumor activity through various mechanisms, including cytotoxicity against a range of human cancer cell lines and the induction of cellular processes that lead to cancer cell death.

In vitro Cytotoxicity Screening Against Human Cancer Cell Lines

A number of 5-phenyl-1,3-thiazole-4-sulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity against a panel of 60 human cancer cell lines. researchgate.net One particular derivative, 4-methyl-1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine, demonstrated notable activity, especially against leukemia cancer cells, with growth percentages ranging from 25.52% to 66.75%. researchgate.net This compound also showed significant growth inhibition in CNS cancer cell lines (30.71% to 57.90% growth). researchgate.net Furthermore, it exhibited selectivity for certain breast cancer cell lines, with growth percentages of 30.81% for T-47D and 40.25% for HS 578T. researchgate.net In another study, a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles were tested against four human cancer cell lines: lung (A549), ovarian (SK-OV-3), skin (SK-MEL-2), and colon (HCT15). nih.gov Compounds with specific substitutions on the C-5 phenyl ring, such as 3-methoxy-4-hydroxy, 4-hydroxy, and 4-methyl, showed the highest activity against SK-OV-3, HCT15, and A549 cell lines, respectively. nih.gov The 4-hydroxy analogue was particularly effective against the SK-MEL-2 cell line. nih.gov

Other related thiazole (B1198619) sulfonamide derivatives have also been investigated. For instance, a novel spiro-heterocyclic compound, N-(4-(aminosulfinyl) phenyl)-2-oxo-2H3′H-spiro [acenaphthylene-12′- researchgate.netresearchgate.nettandfonline.com thiadiazole]-5′-carboxamide, displayed considerable efficacy against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cell lines, with IC50 values of 7.01 ± 0.39, 24.3 ± 1.29, and 9.55 ± 0.51 µM, respectively. mdpi.com In a separate study, a thiazole-chalcone/sulfonamide hybrid showed potent activity against HT-29 colon cancer cells with an IC50 of 0.98 μM. frontiersin.org

Table 1: Cytotoxic Activity of Selected Thiazole Derivatives Against Human Cancer Cell Lines

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 4-methyl-1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine | Leukemia | GP: 25.52-66.75% | researchgate.net |

| 4-methyl-1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine | CNS | GP: 30.71-57.90% | researchgate.net |

| 4-methyl-1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine | Breast (T-47D) | GP: 30.81% | researchgate.net |

| 4-methyl-1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine | Breast (HS 578T) | GP: 40.25% | researchgate.net |

| 2j (3-methoxy-4-hydroxy substituent) | Ovarian (SK-OV-3) | IC50: 7.35 µg/ml | nih.gov |

| 2h (4-hydroxy substituent) | Colon (HCT15) | IC50: 8.25 µg/ml | nih.gov |

| 2b (4-methyl substituent) | Lung (A549) | IC50: 9.40 µg/ml | nih.gov |

| 2h (4-hydroxy substituent) | Skin (SK-MEL-2) | IC50: 4.27 µg/ml | nih.gov |

| Spiro-acenaphthylene tethered- researchgate.netresearchgate.nettandfonline.com-thiadiazole | Renal (RXF393) | IC50: 7.01 ± 0.39 µM | mdpi.com |

| Spiro-acenaphthylene tethered- researchgate.netresearchgate.nettandfonline.com-thiadiazole | Colon (HT29) | IC50: 24.3 ± 1.29 µM | mdpi.com |

| Spiro-acenaphthylene tethered- researchgate.netresearchgate.nettandfonline.com-thiadiazole | Melanoma (LOX IMVI) | IC50: 9.55 ± 0.51 µM | mdpi.com |

| Thiazole-chalcone/sulfonamide hybrid (Compound 7) | Colon (HT-29) | IC50: 0.98 μM | frontiersin.org |

GP: Growth Percent IC50: Half maximal inhibitory concentration

Investigations into Cellular Mechanisms

The anticancer activity of these compounds is often linked to their ability to induce cell cycle arrest and apoptosis (programmed cell death). For example, a novel spiro-heterocyclic compound was found to cause cell cycle arrest at the G1/S phase in renal cancer cells (RXF393). mdpi.com This same compound also induced significant levels of early and late apoptosis, as well as necrosis, in these cells. mdpi.com Another study on coumarin-pyrazole-thiazole hybrids demonstrated that these compounds caused significant cell death by late apoptosis in MCF-7 (breast), HepG2 (liver), and HCT116 (colon) tumor cell lines. researchgate.net These hybrids also induced G2 cell cycle arrest in MCF-7 and HepG2 cells, and G1 arrest in HCT116 cells. researchgate.net The induction of apoptosis is a key mechanism for the anticancer effects of many chemotherapeutic agents, and these findings highlight the potential of thiazole sulfonamides in this regard.

Modulation of Specific Enzymes and Pathways

Some 1,3,4-thiadiazole (B1197879) derivatives have been shown to inhibit mitochondrial lactate (B86563) dehydrogenase (LDH) enzymes. mdpi.com LDH is a crucial enzyme in anaerobic glycolysis, a metabolic pathway that is often upregulated in cancer cells to support their rapid growth. binasss.sa.cr By inhibiting LDH, these compounds can disrupt the energy production of cancer cells, leading to their death. This represents a targeted approach to cancer therapy that exploits the metabolic differences between cancerous and normal cells.

Carbonic Anhydrase (CA) Inhibitory Activity

Sulfonamides are a well-known class of carbonic anhydrase inhibitors (CAIs). The sulfonamide group can bind to the zinc ion in the active site of the enzyme, leading to its inhibition. Thiazole-containing sulfonamides have been extensively studied for their ability to inhibit various isoforms of human carbonic anhydrase (hCA).

Inhibition Profiles Against Human Carbonic Anhydrase Isoforms

Derivatives of 5-phenyl-1,3-thiazole-4-sulfonamide have been tested against a wide range of hCA isoforms, including the cytosolic forms hCA I and II, the mitochondrial forms hCA VA and VB, and the transmembrane, tumor-associated forms hCA IX and XII. nih.gov A series of primary and secondary sulfonamides related to the antiviral drug pritelivir (B1678233) showed low nanomolar inhibition constants (KI) against all these isoforms. nih.gov Another study on 4-[(3-phenyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides found that most of these derivatives preferentially inhibit hCA II and XII. nih.gov

A novel spiro-heterocyclic compound demonstrated selectivity towards the tumor-associated isoforms hCA IX and XII, with IC50 values of 0.477 ± 0.03 and 1.933 ± 0.11 μM, respectively. mdpi.com This compound was less effective against the cytosolic isoforms hCA I and II. mdpi.com Similarly, a thiazole-chalcone/sulfonamide hybrid selectively targeted hCA IX (IC50 = 0.021 μM) and CA XII, while sparing CA I and II. frontiersin.org This selectivity for tumor-associated isoforms is a desirable characteristic for anticancer drugs, as it may lead to fewer side effects.

Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by Thiazole Sulfonamide Derivatives

| Compound/Derivative Series | hCA I (Ki/IC50) | hCA II (Ki/IC50) | hCA IV (Ki/IC50) | hCA IX (Ki/IC50) | hCA XII (Ki/IC50) | hCA VA/VB (Ki) | Reference |

|---|---|---|---|---|---|---|---|

| Pritelivir-related sulfonamides | Low nM | Low nM | - | Low nM | Low nM | Low nM | nih.gov |

| 4-[(3-phenyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides | - | Preferential Inhibition | - | - | Preferential Inhibition | - | nih.gov |

| Spiro-heterocyclic compound | 7.353 ± 0.36 μM | 12.560 ± 0.74 μM | - | 0.477 ± 0.03 μM | 1.933 ± 0.11 μM | - | mdpi.com |

| Thiazole-chalcone/sulfonamide hybrid | Spared | Spared | - | 0.021 μM | Selective Inhibition | - | frontiersin.org |

Ki: Inhibition constant IC50: Half maximal inhibitory concentration

Mechanistic Studies of CA Inhibition

The primary mechanism of CA inhibition by sulfonamides involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site. This interaction disrupts the catalytic activity of the enzyme, which is responsible for the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com The "tail approach" is a strategy used to enhance the selectivity of CAIs. mdpi.com This involves adding various chemical groups to the sulfonamide scaffold that can interact with amino acid residues in the active site cavity, which differ between the various CA isoforms. This allows for the design of inhibitors that are more selective for a particular isoform. mdpi.com

Antiviral Activity Investigations

Activity against Tobacco Mosaic Virus (TMV)

Research into the antiviral properties of thiazole sulfonamides has included their evaluation against the Tobacco Mosaic Virus (TMV), a significant plant pathogen. While direct studies on 5-phenyl-1,3-thiazole-4-sulfonamide are limited, investigations into structurally related compounds provide valuable insights. For instance, a series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were designed and synthesized to test their anti-TMV activity. mdpi.com Among these, some compounds demonstrated excellent protective activity against TMV. mdpi.com One derivative, in particular, showed an EC50 value of 203.5 µg/mL, which was superior to the commercial agent ningnanmycin (B12329754) (EC50 = 261.4 µg/mL). mdpi.com Further studies on these compounds revealed that they could effectively inhibit the spread of TMV in host plants and improve their photosynthetic efficiency. mdpi.com

In another study, new derivatives of sulfonamides containing a 1,3,4-thiadiazole ring were synthesized and screened for their anti-TMV activities. nih.gov The results indicated that some of the prepared compounds possessed a degree of antiviral activity against TMV, with two compounds exhibiting approximately 50% TMV inhibition, comparable to ningnanmycin. nih.gov The structural modifications, specifically the substituents on the sulfonamide moiety, were found to significantly impact the antiviral activity. nih.govresearchgate.net For example, among compounds bearing an α-aminophosphate moiety, the derivative with a 2-fluorophenyl group showed better TMV inhibition. researchgate.net

Additionally, research on other heterocyclic compounds has highlighted the potential of this chemical class. A series of 2-(4-methyl-1,2,3-thiadiazolyl)-5-substituted-1,3,4-thiadiazole derivatives were tested for their antiviral activity, with one compound showing 55% inhibition against TMV. arkat-usa.org Furthermore, novel myricetin (B1677590) derivatives linked to 1,3,4-thiadiazole species also exhibited potential antiviral activity against TMV. arkat-usa.org These findings underscore the potential of designing thiazole and thiadiazole sulfonamide derivatives as effective anti-TMV agents.

HIV Protease Inhibition Studies

The quest for novel Human Immunodeficiency Virus (HIV) protease inhibitors has led to the exploration of various chemical scaffolds, including those containing sulfonamide and thiazole moieties. While specific data on 5-phenyl-1,3-thiazole-4-sulfonamide is not extensively available, related structures have been investigated.

In the design of new HIV-1 protease inhibitors, researchers have incorporated heterocyclic sulfonamide derivatives as P2' ligands. rsc.org These inhibitors were specifically designed to maximize interactions, such as hydrogen bonding and van der Waals forces, with the HIV-1 protease backbone to overcome drug resistance. rsc.org This approach has led to the development of inhibitors with exceptional potency and favorable drug-resistance profiles. rsc.org

One study detailed the synthesis of inhibitors by coupling isophthalic, phthalic, or terephthalic acid derivatives with hydroxyethylamine sulfonamide isosteres. nih.gov However, the combination of an (R)-2-thiazolyl pyrrolidine (B122466) moiety with different hydroxyethylamine sulfonamide isosteres resulted in a significant decrease in both enzyme inhibitory and antiviral activities. nih.gov This suggests that the specific substitution pattern on the thiazole and sulfonamide components is critical for activity.

Structure-based drug design has also been employed to develop nonpeptidic HIV protease inhibitors. The substitution of a sulfonamide group at the meta position of cyclooctylpyranone (B1260037) derivatives produced compounds with excellent HIV protease binding affinity and antiviral activity. acs.org This work led to the identification of a promising inhibitor that entered phase I clinical trials. acs.org These studies highlight the importance of the sulfonamide group in achieving potent HIV protease inhibition and suggest that appropriately designed 5-phenyl-1,3-thiazole-4-sulfonamide derivatives could be promising candidates.

Antitrichomonal Activity Against Trichomonas vaginalis

Infections caused by the protozoan parasite Trichomonas vaginalis are a global health concern, and the emergence of drug resistance necessitates the development of new therapeutic agents. scielo.org.mxresearchgate.net In this context, a series of thirteen phenylthiazolylbenzene sulfonamides were synthesized and evaluated for their in vitro activity against T. vaginalis. scielo.org.mxresearchgate.netjmcs.org.mx

Among the synthesized compounds, four derivatives demonstrated higher antitrichomonal activity than the standard drug, metronidazole (B1676534) (IC50 = 0.93 µM), without significant cytotoxicity. scielo.org.mxresearchgate.net Molecular docking studies on these active derivatives suggested that the orientation of a nitro group in their structure towards the [2Fe-2S] cluster of T. vaginalis ferredoxin is crucial for their activity. scielo.org.mxresearchgate.net This orientation is believed to be responsible for generating high levels of reactive oxygen species, leading to parasite death. scielo.org.mxresearchgate.net The presence of a nitro group in the structure of these phenylthiazolylbenzene sulfonamides was identified as essential for their trichomonicidal activity. scielo.org.mxresearchgate.net

The following table summarizes the antitrichomonal activity of selected phenylthiazolylbenzene sulfonamide derivatives.

| Compound | Substitution | IC50 (µM) against T. vaginalis |

| Derivative 1 | 4-Nitro | > Metronidazole |

| Derivative 2 | 3-Nitro | > Metronidazole |

| Derivative 3 | 2-Nitro | > Metronidazole |

| Derivative 4 | 4-Chloro-3-nitro | > Metronidazole |

| Metronidazole | - | 0.93 |

| Data derived from studies on phenylthiazolylbenzene sulfonamides. scielo.org.mxresearchgate.net |

These findings highlight the potential of the 5-phenyl-1,3-thiazole-4-sulfonamide scaffold in developing new and effective treatments for trichomoniasis.

Cholinesterase Inhibitory Activity (Acetylcholinesterase and Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing Alzheimer's disease. Researchers have synthesized and evaluated a series of thiazole-bearing sulfonamide derivatives for their potential as cholinesterase inhibitors. mdpi.comnih.gov

In one study, twenty-one new thiazole-bearing sulfonamide analogs were synthesized and tested for their AChE and BuChE inhibitory activities. mdpi.com All the synthesized analogs showed good inhibitory potential, with IC50 values for AChE ranging from 0.10 ± 0.05 to 11.40 ± 0.20 µM, and for BuChE from 0.20 ± 0.050 to 14.30 ± 0.30 µM. mdpi.com One analog was found to be particularly potent, with IC50 values of 0.10 ± 0.05 µM for AChE and 0.20 ± 0.050 µM for BuChE, which were significantly better than the standard drug donepezil (B133215) (IC50 = 2.16 ± 0.12 µM for AChE and 4.5 ± 0.11 µM for BuChE). mdpi.comnih.gov The structure-activity relationship studies revealed that the nature, number, and position of substituents on the phenyl ring played a crucial role in the inhibitory activity. mdpi.com

Another study focused on the synthesis of eleven new thiazole derivatives and evaluated their cholinesterase inhibitory effects. tandfonline.com While these compounds generally exhibited low levels of anticholinesterase activity, they were more effective against AChE than BuChE. tandfonline.com The most active compound in this series showed an AChE inhibition of 27.73 ± 0.008% at a 50 µM concentration. tandfonline.com

The table below presents the cholinesterase inhibitory activity of selected thiazole-sulfonamide derivatives.

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

| Analog 1 | 0.10 ± 0.05 | 0.20 ± 0.050 |

| Analog 3 | 2.90 ± 0.10 | - |

| Analog 18 | 0.80 ± 0.050 | - |

| Analog 20 | 3.10 ± 0.10 | - |

| Donepezil | 2.16 ± 0.12 | 4.5 ± 0.11 |

| Data from a study on thiazole-bearing sulfonamide analogs. mdpi.comnih.gov |

These results indicate that the 5-phenyl-1,3-thiazole-4-sulfonamide scaffold holds promise for the design of potent cholinesterase inhibitors for the management of Alzheimer's disease.

Anticonvulsant Activity (in the context of related thiazole and thiadiazole sulfonamides)

The search for new anticonvulsant drugs has led to the investigation of various heterocyclic compounds, including those containing thiazole and thiadiazole sulfonamide moieties. The structural features of these compounds often align with the pharmacophore model for anticonvulsant activity.

A series of 4-thiazolidinones bearing a sulfonamide group were synthesized and evaluated for their anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov Several of these compounds exhibited significant activity against both models, with three compounds identified as promising leads for further investigation. nih.gov

In another study, a series of sulfonamide derivatives were synthesized and showed activity in both MES and scPTZ tests, indicating a broad spectrum of anticonvulsant activity. researchgate.net The presence of chloro and bromo substituents on the aromatic ring was found to be beneficial for activity in the MES test. researchgate.net

Research on 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivatives has also shown promising results. Lipophilic derivatives, such as those with benzoylamido, toluenesulfonylamido, adamantylcarboxamido, and pivaloylamido substitutions, displayed in vivo anticonvulsant properties. acs.org A valproyl derivative of acetazolamide, a known carbonic anhydrase inhibitor with antiepileptic properties, exhibited very strong anticonvulsant effects in the MES test. acs.org

Furthermore, thiazole-bearing hybrids have been explored as new anticonvulsant agents. mdpi.com The combination of thiazole and thiazolidinone cores has yielded compounds with excellent anticonvulsant activity in both PTZ-induced seizures and the MES-test. mdpi.com These findings suggest that the thiazole sulfonamide scaffold is a valuable starting point for the development of novel anticonvulsant therapies.

Antimicrobial Activity (in the context of related thiazole and thiadiazole derivatives)

The increasing prevalence of antimicrobial resistance has spurred the development of new antibacterial agents. Thiazole and sulfonamide moieties are known to possess antibacterial properties, and their combination in hybrid molecules is a promising strategy. rsc.orgtandfonline.com

A series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and showed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. rsc.org Derivatives with 4-tert-butyl and 4-isopropyl substitutions exhibited particularly attractive antibacterial activity against multiple strains. rsc.org

In another study, new derivatives of sulfonamides containing a thiazole ring were synthesized from 4-(arylsulfonamido)-acetophenone thiosemicarbazones. tandfonline.comresearchgate.net While many of the synthesized thiosemicarbazone and thiazole derivatives showed no effect on most of the tested microorganisms, the incorporation of a phenyl group at both the N-4 of the thiosemicarbazones and the sulfonamide resulted in moderate effects against most of the screened Gram-positive bacteria. tandfonline.comresearchgate.net

The design of hybrid molecules containing thiazolidinone, phtalazine, and thiazole cores, along with sulfonamide groups, has also been explored. nih.gov Synthesized compounds in this class demonstrated moderate to good antibacterial activity, with one compound showing the best activity with MIC and MBC values in the range of 0.23–0.70 mg/mL and 0.47–0.94 mg/mL, respectively. nih.gov

Molecular docking studies have also been used to evaluate the antibacterial potential of thiazole, sulfonamide, and indole (B1671886) derivatives against Porphyromonas gingivalis, a bacterium implicated in periodontal disease. jptcp.com These in silico studies identified a compound with superior properties compared to existing clinical drugs, suggesting its potential for further investigation. jptcp.com

The following table presents the antimicrobial activity of selected thiazole sulfonamide derivatives.

| Compound Class | Target Organisms | Activity |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamides | Gram-negative and Gram-positive bacteria | Potent antibacterial activity rsc.org |

| Thiazole derivatives from 4-(arylsulfonamido)-acetophenone thiosemicarbazones | Gram-positive bacteria | Moderate effects tandfonline.comresearchgate.net |

| Thiazolidinone-phtalazine-thiazole-sulfonamide hybrids | Various bacterial strains | Moderate to good antibacterial activity nih.gov |

These studies collectively demonstrate the potential of the 5-phenyl-1,3-thiazole-4-sulfonamide scaffold and its related derivatives as a source of new antimicrobial agents.

Structure Activity Relationship Sar Studies of 5 Phenyl 1,3 Thiazole 4 Sulfonamide Derivatives

Influence of Substituents on the Phenyl Ring on Biological Potency and Selectivity

The nature, position, and electronic properties of substituents on the C5-phenyl ring of the thiazole (B1198619) core play a pivotal role in modulating the biological potency and selectivity of these derivatives. Research has consistently shown that both electron-donating and electron-withdrawing groups can significantly impact activity, and the optimal substitution pattern often depends on the specific biological target.

The position of the substituent on the phenyl ring is also critical. For example, in a series of pyrazoline derivatives connected to a benzothiazole (B30560) ring, a 4-bromo substituent on the phenyl ring led to a different inhibitory potency compared to 3-bromo or 2-bromo substituents against acetylcholinesterase. jrespharm.com This underscores the importance of the spatial arrangement of functional groups for optimal interaction with the target protein. The structure-activity relationship is often fine-tuned by the interplay of electronic effects (electron-donating or withdrawing) and the size of the substituent on the phenyl ring. nih.gov

Critical Role of the Sulfonamide Moiety as a Pharmacophore

The sulfonamide group (-SO₂NH₂) is a cornerstone of the biological activity of this class of compounds, frequently acting as a key pharmacophore. This moiety is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases (CAs). rsc.orgekb.eg The sulfonamide's ability to coordinate with the zinc ion in the active site of these enzymes is a primary mechanism of action for many derivatives.

Beyond its role as a zinc anchor, the sulfonamide moiety can form critical hydrogen bonds with amino acid residues in the enzyme's active site, such as His94, Leu198, and Thr199 in carbonic anhydrase. rsc.org The versatility of the sulfonamide group allows for the synthesis of a wide array of derivatives with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ekb.eg

Modifications to the sulfonamide nitrogen (the "tail" approach) have been extensively explored to enhance potency and selectivity. For example, substituting the sulfonamide hydrogen with various cyclic amines like piperidine (B6355638) or morpholine (B109124) can dramatically alter the activity profile. In one study, a 4-methyl-1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine derivative demonstrated the highest antitumor activity among a series of tested compounds. researchgate.net Conversely, bulky substituents on the sulfonamide group were found to decrease activity, indicating a steric limit for favorable interactions within the target's binding pocket. researchgate.net The incorporation of the sulfonamide moiety is a common strategy in the design of various enzyme inhibitors, underscoring its importance as a privileged scaffold in medicinal chemistry. nih.gov

Impact of Modifications to the Thiazole Heterocycle on Activity

The 1,3-thiazole ring serves as a central scaffold, and its structural integrity and substitution pattern are vital for biological activity. The thiazole nucleus is present in numerous FDA-approved drugs, highlighting its significance as a pharmacologically important heterocycle. researchgate.netfabad.org.trmdpi.com

Modifications at various positions of the thiazole ring can lead to significant changes in biological effects. For example, the introduction of different substituents at the C2 and C4 positions of the thiazole ring has been shown to influence antimicrobial and anticancer activities. nih.govanalis.com.my The aromaticity and electronic nature of the thiazole ring contribute to its ability to engage in various non-covalent interactions with biological targets. analis.com.my

Correlation between Molecular Features and Enzyme Inhibition Constants (Kᵢ, IC₅₀ values)

A quantitative understanding of SAR is achieved by correlating specific molecular features with enzyme inhibition constants, such as Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration). These values provide a measure of a compound's potency against a specific enzyme.

For thiazole-sulfonamide derivatives targeting carbonic anhydrases, studies have determined Kᵢ values to quantify their inhibitory effects. For instance, a series of sulfonamide-bearing thiazole compounds were evaluated against human carbonic anhydrase I and II (hCA-I and hCA-II), with Kᵢ values being calculated from Lineweaver-Burk plots. tandfonline.com These studies often reveal that even minor structural changes, such as the addition of a methyl group or a halogen atom, can lead to significant differences in Kᵢ and IC₅₀ values. rsc.orgjrespharm.com

For example, in a series of thiazole derivatives designed as Alzheimer's disease inhibitors, one analog showed an excellent IC₅₀ value of 0.10 µM against acetylcholinesterase (AChE). nih.gov In another study of anticancer agents, a 1,3,4-thiadiazole (B1197879) derivative demonstrated a potent IC₅₀ of 2.03 µM against a human colon carcinoma cell line. nih.gov These quantitative data are essential for identifying the most promising lead compounds for further development. The correlation of Kᵢ and IC₅₀ values with structural modifications allows for the development of predictive models to guide the design of new, more potent inhibitors.

Table 1: Examples of Enzyme Inhibition Data for Thiazole and Thiadiazole Sulfonamide Derivatives

| Compound Class | Target Enzyme | Substituent(s) | IC₅₀ / Kᵢ | Reference |

| Thiazole-sulfonamide | Acetylcholinesterase (AChE) | Varies on phenyl ring | IC₅₀ = 0.10 µM | nih.gov |

| Thiazole-sulfonamide | Carbonic Anhydrase IX (CA IX) | 4-oxo-2-arylthiazolidin-3-yl | Kᵢ = 2.2 nM | nih.gov |

| 1,3,4-Thiadiazole | Human Colon Carcinoma (HTC-116) | 3-aryl-5-substituted | IC₅₀ = 2.03 µM | nih.gov |

| Pyrazoline-benzothiazole | Acetylcholinesterase (AChE) | Unsubstituted phenyl | IC₅₀ = 1.30 µM, Kᵢ = 0.13 µM | jrespharm.com |

| Pyrazoline-benzothiazole | Acetylcholinesterase (AChE) | 4-Cl on phenyl | IC₅₀ = 2.43 µM | jrespharm.com |

| 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives | hCA-II | Varies | Preferential inhibition over hCA-I | nih.gov |

This table is for illustrative purposes and includes data from related thiazole and thiadiazole structures to demonstrate SAR principles.

Elucidation of SAR through Integration of Experimental Data and Molecular Modeling

The integration of experimental biological data with computational molecular modeling techniques provides a powerful approach to elucidate the SAR of 5-phenyl-1,3-thiazole-4-sulfonamide derivatives. Molecular docking studies, for example, can predict the binding modes of these inhibitors within the active site of their target enzymes. nih.govnih.gov

These computational models help to visualize and rationalize the observed experimental results. For instance, docking studies can reveal how the sulfonamide moiety interacts with the zinc ion in carbonic anhydrase, and how different substituents on the phenyl or thiazole rings form specific hydrogen bonds or hydrophobic interactions with surrounding amino acid residues. rsc.orgnih.gov This synergy between wet-lab experiments and in-silico analysis accelerates the drug design process.

Molecular modeling can also be used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline. dovepress.com By combining the quantitative data from enzyme inhibition assays with the three-dimensional interaction models from computational studies, a comprehensive picture of the SAR emerges, enabling the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. nih.govnih.gov

Conclusion and Future Research Perspectives for 5 Phenyl 1,3 Thiazole 4 Sulfonamide

Synthesis and Biological Potential: A Synthesis

The synthesis of the 5-phenyl-1,3-thiazole-4-sulfonamide core structure has been achieved through multi-step reaction sequences. A key method involves the cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson's reagent, followed by oxidative chlorination to yield the crucial intermediate, 5-phenyl-1,3-thiazole-4-sulfonyl chloride. researchgate.net This sulfonyl chloride serves as a versatile precursor for the synthesis of a variety of sulfonamide derivatives by reacting it with different amines. researchgate.net The resulting sulfonamides have been characterized using spectroscopic methods such as NMR and mass spectrometry. researchgate.net

The biological potential of these compounds, particularly their antitumor activity, has been a primary focus of investigation. Screening studies against a panel of 60 human cancer cell lines have demonstrated that the biological activity is significantly influenced by the nature of the substituent on the sulfonamide nitrogen. researchgate.net For instance, derivatives with bulky sulfonamide groups generally exhibit lower activity. researchgate.net Conversely, specific substitutions have led to compounds with noteworthy inhibitory effects on various cancer cell lines, including those of leukemia, CNS, breast, and colon cancer. researchgate.netresearchgate.net One of the most active compounds identified is 1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine, which has shown considerable and selective activity against several cancer cell lines. researchgate.net

The mechanism of action for many sulfonamide-bearing compounds is often attributed to the inhibition of carbonic anhydrase (CA) isozymes, which are crucial for tumor growth and proliferation. This inhibition is a prominent mechanism for various antitumor sulfonamides.

Identification of Research Gaps and Emerging Challenges

Despite the promising initial findings, several research gaps and challenges remain in the study of 5-phenyl-1,3-thiazole-4-sulfonamides.

Limited Structural Diversity: The range of synthesized derivatives, while showing varied activity, is still relatively limited. A broader library of analogues with diverse substitutions on both the phenyl ring and the sulfonamide moiety is needed to establish a more comprehensive structure-activity relationship (SAR).

Mechanism of Action Studies: While CA inhibition is a likely mechanism, detailed mechanistic studies for the most potent 5-phenyl-1,3-thiazole-4-sulfonamide derivatives are largely absent. Elucidating the precise molecular targets and pathways is crucial for rational drug design and development.

In Vivo Efficacy and Pharmacokinetics: The majority of the reported studies have been conducted in vitro. researchgate.net There is a significant lack of data on the in vivo efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicity profiles of these compounds.

Selectivity Profiling: While some selectivity has been observed, a thorough profiling of the most active compounds against a wider range of cancer cell lines and normal cells is necessary to assess their therapeutic index and potential for off-target effects. tandfonline.com

Exploration of Other Biological Activities: The focus has been heavily on anticancer activity. researchgate.netresearchgate.net Given the broad biological potential of the thiazole (B1198619) and sulfonamide scaffolds, exploring other therapeutic areas such as antiviral, antibacterial, or anti-inflammatory applications could be a fruitful endeavor. nih.govmdpi.com

Prospective Avenues for Rational Design and Development of Next-Generation 5-Phenyl-1,3-thiazole-4-sulfonamide Analogues

Future research should focus on a rational and systematic approach to designing and developing more potent and selective 5-phenyl-1,3-thiazole-4-sulfonamide analogues.

Structure-Activity Relationship (SAR) Expansion: A systematic modification of the core structure is warranted. This includes:

Substitution on the Phenyl Ring: Introducing various electron-donating and electron-withdrawing groups at different positions of the phenyl ring to modulate the electronic properties and steric profile of the molecule.

Modification of the Sulfonamide Moiety: Synthesizing a wide array of derivatives by incorporating diverse aliphatic, aromatic, and heterocyclic amines to explore the impact on potency and selectivity. The "tail approach," which involves adding different chemical frameworks to the sulfonamide ring, has proven to be a promising strategy for achieving isoform-selective CA inhibitors. mdpi.com

Computational and Molecular Modeling Studies: Employing molecular docking and other computational tools can aid in the rational design of new analogues. nih.gov By modeling the binding interactions of these compounds with their putative targets, such as different CA isoforms, researchers can predict which modifications are most likely to enhance activity and selectivity. This approach has been successfully used in the design of other sulfonamide-based inhibitors. mdpi.comnih.gov

Hybrid Molecule Design: An emerging strategy in drug discovery is the creation of hybrid molecules that combine two or more pharmacophores to achieve synergistic effects or multi-target activity. nih.gov Incorporating the 5-phenyl-1,3-thiazole-4-sulfonamide scaffold into hybrid structures with other known anticancer agents could lead to novel compounds with enhanced efficacy.

Target-Based Synthesis: As more is understood about the specific molecular targets, future synthesis efforts can be more directed. For instance, if a particular CA isozyme is confirmed as the primary target, analogues can be specifically designed to optimize interactions within its active site.

Development of Prodrugs: To improve pharmacokinetic properties such as solubility and bioavailability, the development of prodrug forms of the most promising lead compounds could be explored.

By addressing the identified research gaps and pursuing these prospective avenues, the full therapeutic potential of the 5-phenyl-1,3-thiazole-4-sulfonamide scaffold can be more thoroughly investigated and potentially translated into clinically useful therapeutic agents.

Q & A

Basic Research Questions